4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride
Description
4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoromethylated amine group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the nitrile moiety may act as a hydrogen bond acceptor or participate in further chemical modifications.
Properties
IUPAC Name |
4-(2-amino-1,1,1-trifluoropropan-2-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2.ClH/c1-9(15,10(11,12)13)8-4-2-7(6-14)3-5-8;/h2-5H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKMUFQBUYLEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride typically involves the reaction of appropriate precursor compounds under specific conditions. One common method involves the reaction of 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of benzonitrile have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative species. The structure-activity relationship (SAR) studies suggest that modifications to the amino and trifluoropropyl groups can enhance antimicrobial potency .
Anticancer Properties
The compound's potential as an anticancer agent is noteworthy. Studies have shown that certain benzonitrile derivatives can inhibit the proliferation of cancer cell lines, such as human colorectal carcinoma (HCT116). For example, a related compound demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating promising anticancer activity . The presence of the trifluoropropyl group appears to play a crucial role in enhancing the cytotoxic effects against cancer cells.
Pharmacological Applications
Targeting Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase is a critical enzyme involved in purine synthesis and is a well-established target for antimicrobial agents. Compounds with structural similarities to this compound have been designed to inhibit DHFR, showcasing their potential as effective antimetabolites . The inhibition of this enzyme can lead to reduced bacterial growth and proliferation.
Structure-Activity Relationship Studies
Chemical Modifications
The efficacy of this compound can be significantly influenced by its chemical structure. Research has focused on modifying the phenyl ring and the amino group to optimize biological activity. The introduction of electron-withdrawing or electron-donating groups has been shown to affect the compound's interaction with biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Compound A : 4-(4',5'-Dihydrothiazol-2-yl)aniline (Intermediate 25)
- Structure : Features a dihydrothiazole ring (a sulfur-containing heterocycle) attached to the benzonitrile core .
- Synthesis: Prepared via reaction of 4-aminobenzonitrile with cysteamine hydrochloride in ethanol/water (1:1), yielding 65–75% (Table 2, ) .
- Key Differences :
- Lacks fluorine atoms but includes a sulfur atom in the thiazole ring.
- The amine group is part of a dihydrothiazole ring, whereas the target compound has a trifluoromethylated amine.
Compound B : 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives
- Structure: Contains extended aromatic systems (phenoxazine and carbazole) attached to the benzonitrile core .
- Key Differences: Designed for optoelectronic applications (e.g., OLEDs) due to conjugated π-systems. No fluorine or hydrochloride salt; substituents prioritize electron transport over biological activity.
Target Compound : 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile Hydrochloride
- Structure : Combines a trifluoromethylated amine with a benzonitrile group.
- Unique Features :
- Fluorine atoms enhance lipophilicity and metabolic stability.
- Hydrochloride salt improves aqueous solubility for drug formulation.
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-(2-Amino-1,1,1-trifluoropropan-2-yl)benzonitrile hydrochloride is , with a molecular weight of approximately 252.65 g/mol. The compound features a benzene ring substituted with a benzonitrile group and an amino trifluoropropane moiety, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.65 g/mol |
| Boiling Point | Not specifically reported |
| Melting Point | Not specifically reported |
| Solubility | Soluble in organic solvents |
Research indicates that compounds containing trifluoropropyl groups often exhibit unique interactions with biological targets due to the electronegative fluorine atoms. These interactions can enhance binding affinity and selectivity towards specific enzymes or receptors.
Anticancer Activity
Recent studies have shown that derivatives of this compound may act as inhibitors of various kinases involved in cancer progression. For instance, Polo-like kinase 4 (PLK4) inhibitors have been identified as potential therapeutic agents in treating cancers characterized by centrosome amplification. The structural similarity of this compound to known PLK4 inhibitors suggests it may possess similar anticancer properties .
Case Studies
- In Vitro Studies : A study conducted on cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were recorded at varying concentrations across different cancer cell types, indicating its potential effectiveness as an anticancer agent.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues, suggesting that the compound induces cell death through apoptotic pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Apoptosis Induction | Increased apoptotic markers | |
| Kinase Inhibition | Potential PLK4 inhibition |
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments indicate that it may cause skin irritation and eye damage upon contact. Further toxicological studies are necessary to establish a comprehensive safety profile for clinical applications .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and F NMR confirm the trifluoromethyl group (δ ~ -60 ppm for F) and benzonitrile moiety (δ 7.5–8.0 ppm for aromatic protons) .
- HRMS : Exact mass analysis (e.g., m/z calc. for CHFN·HCl: 272.05) validates molecular composition .
- HPLC-PDA : Purity >98% is achieved using a C18 column with 0.1% TFA in acetonitrile/water (70:30) .
How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?
Advanced Research Focus
The CF group:
- Enhances metabolic stability by resisting oxidative degradation .
- Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration in CNS-targeted studies .
- Modulates binding affinity: In rilpivirine analogs, trifluoromethyl groups improve HIV-1 reverse transcriptase inhibition by ~10-fold compared to non-fluorinated analogs .
How can researchers address discrepancies in biological activity data across in vitro and in vivo studies?
Q. Advanced Research Focus
- In Vitro–In Vivo Correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for protein binding and tissue distribution differences .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., deaminated products) that may contribute to in vivo effects .
- Species-Specific Variability : Compare rodent vs. human hepatocyte metabolism to adjust dosing regimens .
What are the best practices for storing this compound to ensure long-term stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
